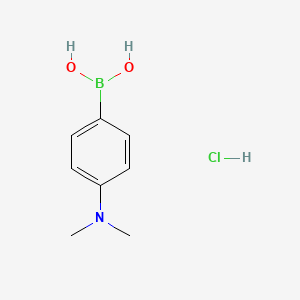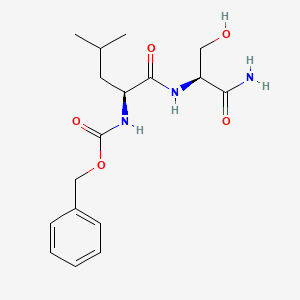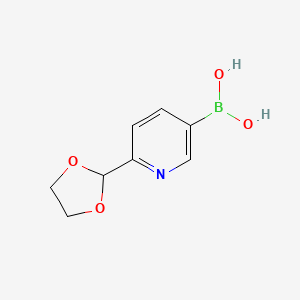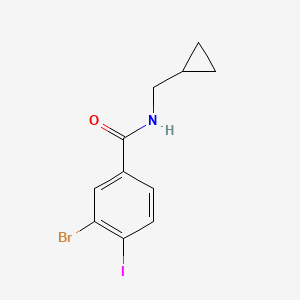
(4-(Dimethylamino)phenyl)boronic acid hydrochloride
Descripción general
Descripción
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C8H12BNO2·HCl. It is a derivative of boronic acid, characterized by the presence of a dimethylamino group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a mechanism commonly seen in boronic acids. It forms reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, although the specific changes would depend on the nature of the target.
Biochemical Pathways
The compound is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . This suggests that it may affect biochemical pathways involved in these reactions.
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which could impact its absorption and distribution in the body
Result of Action
Given its use in suzuki-miyaura coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .
Action Environment
The compound is sensitive to moisture and should be stored under inert gas at temperatures below 0°C . These environmental factors could influence the compound’s action, efficacy, and stability. Additionally, its sparing solubility in water could also affect its action in aqueous environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-bromo-N,N-dimethylaniline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Dimethylamino)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl compounds
Oxidation: Formation of phenols or quinones
Substitution: Formation of substituted anilines
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)phenyl)boronic acid hydrochloride has diverse applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of organic dyes and pigments for dye-sensitized solar cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the dimethylamino group, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a dimethylamino group, leading to different electronic properties.
4-Trifluoromethylphenylboronic Acid: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is unique due to the presence of the dimethylamino group, which enhances its reactivity in cross-coupling reactions and allows for the formation of more complex and diverse biaryl compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHULQJOBVQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660580 | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-73-0 | |
| Record name | Boronic acid, B-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)







